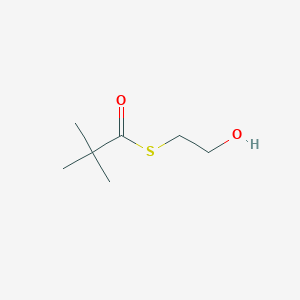

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

Vue d'ensemble

Description

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate: is an organic compound with the molecular formula C7H14O2S and a molecular weight of 162.25 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate typically involves the reaction of 2,2-dimethylpropanethioate with 2-hydroxyethyl compounds under controlled conditions. One common method involves cooling a solution of 2,2-dimethylpropanethioate in a dry ice/acetone bath to -78°C, followed by the dropwise addition of triethylamine and this compound .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions: : S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is being investigated for its potential use in drug formulations. Its structure allows it to serve as a precursor for various bioactive compounds. The thioester moiety can be involved in the synthesis of more complex molecules that exhibit therapeutic properties.

- Case Study : A study highlighted the synthesis of novel thiophene derivatives using this compound as a starting material. These derivatives demonstrated promising antiviral activities against hepatitis C virus (HCV), suggesting potential applications in antiviral drug development .

Cosmetic Industry

The compound's properties make it suitable for use in cosmetic formulations, particularly as a stabilizer or active ingredient in skin care products. Its ability to enhance skin penetration can improve the efficacy of other active ingredients.

- Case Study : Research has shown that this compound can enhance the delivery of certain cosmetic agents through the skin barrier, making it valuable for formulating effective topical treatments .

Agricultural Applications

There is emerging interest in the use of this compound as a plant growth regulator or pesticide additive. Its chemical structure may provide protective benefits against certain pathogens while promoting plant health.

- Research Findings : Preliminary studies indicate that compounds similar to this compound can enhance resistance to fungal infections in crops, thus improving yield and quality .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially modulating their activity. The hydroxyl and thioester groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxyethyl 2,2-dimethylpropanethioate: Similar structure but lacks the S-configuration.

2,2-Dimethylpropanethioate: Lacks the hydroxyethyl group.

S-(2-Hydroxyethyl) 2-methylpropanethioate: Similar but with a different alkyl group.

Uniqueness: : S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Activité Biologique

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₇H₁₄O₂S

- CAS Number : 153121-88-1

- Molecular Weight : 158.25 g/mol

This compound acts as a prodrug that can release sulfur dioxide (SO₂) upon metabolism. The biological activity associated with this compound is primarily linked to its ability to modulate various biochemical pathways through SO₂ release, which has implications for antimicrobial and anti-inflammatory activities.

Pathways Involved

- Antimicrobial Activity : Research indicates that compounds releasing SO₂ exhibit significant antimicrobial properties. For example, studies have shown that sulfite can act as a mediator in host defense mechanisms by modulating neutrophil activity .

- Oxidative Stress Modulation : The compound may influence oxidative stress responses due to its sulfur content, which can interact with reactive oxygen species (ROS), potentially reducing cellular damage during inflammatory responses .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and its derivatives:

- In Vitro Studies : A study demonstrated that derivatives of this compound showed varying degrees of antimicrobial activity against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values were lower than those of conventional antibiotics, indicating enhanced potency .

- In Vivo Studies : Research involving animal models has shown that administration of SO₂-releasing compounds leads to significant reductions in tumor sizes in specific cancer models. This suggests potential applications in oncology as a therapeutic agent .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

S-(2-hydroxyethyl) 2,2-dimethylpropanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-7(2,3)6(9)10-5-4-8/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFQCFNVZCHRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433698 | |

| Record name | S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153121-88-1 | |

| Record name | S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.